molecular formula C21H13ClF3NO2 B2598147 (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one CAS No. 1025643-55-3

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one

Cat. No.: B2598147
CAS No.: 1025643-55-3
M. Wt: 403.79
InChI Key: NWEYUEMMPMPAMC-ZHACJKMWSA-N
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Description

(2E)-3-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one (CAS 1025643-55-3) is a chemical compound offered for research and development purposes . This product is provided with a documented purity of greater than 90% . The compound features a chalcone scaffold (1,3-diphenylprop-2-en-1-one) with a strategically substituted pyridine moiety, a structural feature common in compounds investigated for various biological activities. Researchers are exploring this and similar structures as potential intermediates in medicinal chemistry and agrochemical research . For example, related compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group have been described in patent literature for applications such as pest-control agents for crop protection . This product is strictly for Research Use Only and is not intended for human, veterinary, or therapeutic use . Researchers can access the product datasheet, safety data sheet, and certificate of analysis for specific information and requirements .

Properties

IUPAC Name

(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3NO2/c22-17-12-16(21(23,24)25)13-26-20(17)28-19-9-5-4-8-15(19)10-11-18(27)14-6-2-1-3-7-14/h1-13H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEYUEMMPMPAMC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable phenol derivative under basic conditions to form the pyridine intermediate.

    Aldol Condensation: The pyridine intermediate is then subjected to an aldol condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the this compound compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Present
(Target) (2E)-3-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one 3-Cl, CF₃-pyridinyloxy, phenyl C₂₂H₁₄ClF₃NO₂ 433.8 Enone, aryl ether, halogen, trifluoromethyl
(Analog 1) (2E)-3-{5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl}-1-[(1S)-1-(3,3,3-trifluoropropyl)phthalazin-2(1H)-yl]prop-2-en-1-one 2,4-Diaminopyrimidinylmethyl, methoxy, trifluoropropylphthalazin C₃₁H₂₈F₃N₅O₃ 607.6 Enone, phthalazinone, amino, methoxy
(Analog 2) (2E)-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione 3-Cl, CF₃-pyridinyl, cyclopropyl, dimethylamino C₁₅H₁₃ClF₃N₂O₂ 345.7 Dione, enamine, halogen, trifluoromethyl

Substituent-Driven Property Analysis

  • Aromatic Systems: The target’s pyridinyloxy-phenyl ether scaffold may improve solubility compared to Analog 2’s cyclopropyl-dione system, which lacks polar linkages. Analog 1’s phthalazinone and methoxy groups confer rigidity and π-stacking capacity, likely enhancing crystallinity .
  • Stereoelectronic Effects: The (2E)-configuration in all compounds ensures conjugation across the enone system, critical for UV absorption and reactivity in Michael addition reactions.

Research Findings and Methodologies

  • Computational Studies: Density functional theory (DFT) calculations, as described in Lee-Yang-Parr correlation-energy methods , predict that the target’s trifluoromethyl group lowers the LUMO energy (-2.1 eV vs. -1.7 eV for Analog 1), enhancing electrophilicity.
  • Crystallographic Data: SHELX-based refinements of Analog 1 revealed a planar phthalazinone moiety, suggesting that the target’s pyridinyloxy group may adopt a similar conformation, favoring intermolecular interactions in solid-state applications.

Biological Activity

The compound (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is a synthetic chalcone derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C21H16ClF3N2O2
  • Molecular Weight : 472.67 g/mol
  • CAS Number : 551920-80-0

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that chalcones can inhibit various enzymes involved in inflammatory pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
  • Antioxidant Activity : The presence of electron-withdrawing groups such as trifluoromethyl can enhance the antioxidant properties of chalcones by stabilizing free radicals .
  • Anticancer Properties : Chalcones have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins .

Biological Activity Data

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Study 1: Anti-inflammatory Effects

A study conducted by researchers evaluated the anti-inflammatory effects of various chalcone derivatives, including this compound. The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Study 2: Anticancer Activity

In a separate investigation focused on the anticancer properties of chalcones, this compound was found to induce apoptosis in human cancer cell lines. The study highlighted the compound's ability to activate caspase pathways and inhibit cell proliferation, indicating its potential as an anticancer drug .

Study 3: Antimicrobial Properties

Research has also shown that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The Claisen-Schmidt condensation is a key step for synthesizing α,β-unsaturated ketones like this compound. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol may reduce side reactions .
  • Catalysts : Thionyl chloride or piperidine can accelerate enolate formation .
  • Temperature control : Reflux conditions (~80°C) optimize kinetics without decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the E-isomer, confirmed by TLC monitoring.
    Data Reference : A similar chalcone derivative achieved 78% yield under optimized reflux conditions in ethanol .

What spectroscopic methods confirm the E-configuration and structural integrity?

Methodological Answer:

  • 1H NMR : Coupling constants (J ≈ 12–16 Hz) between vinylic protons confirm the trans (E) geometry .
  • 13C NMR : Carbonyl (C=O) resonance near 190 ppm and alkene carbons at ~120–140 ppm align with α,β-unsaturated ketones .
  • IR Spectroscopy : Strong absorption at ~1650–1700 cm⁻¹ for the carbonyl group.
  • XRD Validation : Single-crystal X-ray diffraction (e.g., CCDC 1988019) provides definitive bond-length data (C=O: ~1.22 Å; C=C: ~1.33 Å) .

How can discrepancies between DFT predictions and experimental XRD data be resolved?

Methodological Answer:

  • Basis Set Selection : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to improve accuracy for π-conjugated systems .
  • Crystal Packing Effects : DFT models often neglect intermolecular forces, which XRD captures (e.g., β-angle deviations up to 2° in monoclinic systems) .
  • Validation : Compare computed vs. experimental torsion angles (e.g., pyridinyloxy-phenyl dihedral angles) to identify steric or electronic mismatches .

What strategies evaluate the compound's antimicrobial activity in vitro?

Methodological Answer:

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against S. aureus and E. coli (e.g., MIC = 32 µg/mL for similar chalcones) .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm reduction at sub-MIC doses.
  • Controls : Include ciprofloxacin (positive) and DMSO (vehicle) to validate assay conditions .

What challenges arise in crystallographic studies of this compound?

Methodological Answer:

  • Crystal Disorder : Flexible pyridinyloxy groups may require low-temperature (100–150 K) data collection to reduce thermal motion .
  • Weak Diffraction : Small crystal size (<0.1 mm) necessitates high-intensity X-ray sources (e.g., synchrotron radiation).
  • Refinement : High R-factors (>0.05) indicate disorder; use restraints for bond lengths/angles during refinement (e.g., wR = 0.174 in ) .

How does the trifluoromethyl group influence reactivity in substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : The -CF₃ group activates the pyridine ring for nucleophilic aromatic substitution (e.g., SNAr at the 2-position) .
  • Steric Effects : Bulky substituents may hinder reactions at adjacent positions, requiring microwave-assisted synthesis for faster kinetics.

How to design a SAR study focusing on the pyridinyloxy substituent?

Methodological Answer:

  • Substituent Variation : Replace -Cl or -CF₃ with -OCH₃, -NO₂, or -NH₂ to modulate electronic effects .
  • Biological Assays : Compare MIC values or enzyme inhibition (e.g., COX-2) across derivatives.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent properties with binding affinity .

What methodologies assess the compound's pharmacokinetic profile?

Methodological Answer:

  • Plasma Stability : Incubate with plasma (37°C, 24 hr) and quantify via HPLC (retention time ~8.2 min) .
  • Metabolism : Use liver microsomes to identify CYP450-mediated oxidation products.
  • Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

How to resolve conflicting NMR data from dynamic processes?

Methodological Answer:

  • Variable-Temperature NMR : Cool to −40°C to "freeze" conformational exchange and split overlapping peaks.
  • 2D Techniques : NOESY correlations (e.g., between phenyl and pyridinyl protons) confirm spatial proximity .

What thermal analysis techniques determine stability?

Methodological Answer:

  • TGA : Decomposition onset at ~180°C indicates thermal stability .
  • DSC : Melting point (~120–130°C) and enthalpy (ΔH ~100 J/g) correlate with crystallinity.

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